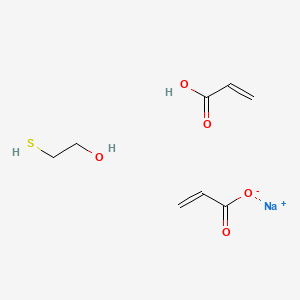
Sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol is a complex chemical compound with the molecular formula C₈H₁₃NaO₅S . This compound is known for its unique structure, which includes a combination of sodium, prop-2-enoate, prop-2-enoic acid, and 2-sulfanylethanol. It has various applications in scientific research and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol typically involves the polymerization of 2-propenoic acid with 2-mercaptoethanol and sodium 2-propenoate . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the proper formation of the polymer.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes, where the reactants are combined in reactors under specific conditions to produce the desired polymer. The process may include purification steps to remove any impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
Sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and polymerization processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: Similar in structure but lacks the sulfanylethanol component.
2-sulfanylethanol: Contains the sulfanylethanol group but lacks the prop-2-enoate and prop-2-enoic acid components.
Uniqueness
Sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol is unique due to its combination of functional groups, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
144014-09-5 |
|---|---|
Molecular Formula |
C8H13NaO5S |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
sodium;prop-2-enoate;prop-2-enoic acid;2-sulfanylethanol |
InChI |
InChI=1S/2C3H4O2.C2H6OS.Na/c2*1-2-3(4)5;3-1-2-4;/h2*2H,1H2,(H,4,5);3-4H,1-2H2;/q;;;+1/p-1 |
InChI Key |
DWWRATBFNRTCJC-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)[O-].C(CS)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















